
Sodium valproate
Overview
Description
Sodium valproate, the sodium salt of valproic acid, is a widely used antiepileptic drug (AED) and mood stabilizer. It is indicated for the treatment of epilepsy (including generalized and focal seizures) and bipolar disorder . Its mechanism of action involves enhancing γ-aminobutyric acid (GABA)ergic transmission and modulating voltage-gated ion channels, though its exact pharmacological profile remains multifactorial . Clinically, this compound is noted for its broad-spectrum efficacy but carries significant safety concerns, particularly teratogenicity. Use during pregnancy is associated with a 10–20% risk of congenital malformations (e.g., neural tube defects) and neurodevelopmental disorders, necessitating strict risk-benefit evaluations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valproate Sodium is synthesized by neutralizing valproic acid with sodium hydroxide. The reaction typically involves dissolving valproic acid in water and then adding sodium hydroxide to form the sodium salt . The reaction can be represented as follows:
C8H16O2+NaOH→C8H15NaO2+H2O
Industrial Production Methods: In industrial settings, Valproate Sodium is produced by reacting valproic acid with sodium hydroxide in a controlled environment to ensure high purity and yield. The process involves careful monitoring of pH and temperature to optimize the reaction conditions . The resulting solution is then filtered and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Valproate Sodium undergoes various chemical reactions, including:
Oxidation: Valproate Sodium can be oxidized to form valeric acid derivatives.
Reduction: It can be reduced to form different valeric acid analogs.
Substitution: Valproate Sodium can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Valeric acid derivatives.
Reduction: Valeric acid analogs.
Substitution: Halogenated valeric acid derivatives.
Scientific Research Applications
Therapeutic Uses
-
Epilepsy Management
- Sodium valproate is primarily recognized as an effective treatment for epilepsy, particularly in patients with generalized seizures. It is often considered a first-line therapy due to its broad-spectrum efficacy across different seizure types .
- A systematic review indicated that this compound significantly reduces seizure frequency when compared to placebo, affirming its role in epilepsy management .
- Bipolar Disorder Treatment
- Migraine Prophylaxis
Valproate-Induced Bicytopenia
A notable case study involved a 22-year-old male with schizoaffective disorder who developed bicytopenia (thrombocytopenia and leukopenia) after this compound was introduced into his treatment regimen. The patient's blood counts were monitored regularly, revealing a significant drop following the initiation of this compound therapy. Upon withdrawal of the drug, blood counts normalized within days, underscoring the importance of monitoring for adverse drug reactions .
Teratogenic Effects
Research has highlighted the teratogenic potential of this compound, particularly in women of childbearing age. A case study illustrated the risk of neural tube defects associated with maternal exposure to this compound during pregnancy. Recommendations for women include preconception counseling regarding the risks and potential alternatives to this compound .
Synthesis Optimization and Environmental Considerations
Recent studies have focused on optimizing the synthesis of this compound to enhance production efficiency and reduce environmental impact. Research indicates that refining synthetic routes can lead to higher yields while minimizing costs and energy consumption . Key strategies include:
- Alternative Raw Materials : Exploring less expensive and more sustainable raw materials.
- Reaction Condition Optimization : Adjusting parameters such as temperature and pressure to improve yield and reduce waste.
- Greener Practices : Implementing environmentally friendly synthesis methods to align with global sustainability goals .
Mechanism of Action
Valproate Sodium is often compared with other antiepileptic drugs, such as:
Valproic Acid: The parent compound of Valproate Sodium, used similarly in epilepsy and bipolar disorder treatment.
Levetiracetam: Another antiepileptic drug with a different mechanism of action, often used as an alternative to Valproate Sodium.
Uniqueness: Valproate Sodium is unique due to its broad spectrum of antiepileptic efficacy and its ability to modulate multiple neurotransmitter systems and signaling pathways . Its ability to inhibit histone deacetylases and influence gene expression further distinguishes it from other antiepileptic drugs .
Comparison with Similar Compounds
Comparison with Sodium Hydrogen Divalproate (SHD)
A 2002 pharmacokinetic study compared sodium valproate with sodium-hydrogen divalproate (SHD) in healthy volunteers. Key findings include:
- Bioavailability: No significant difference in overall bioavailability between SHD and this compound.
- Absorption Rate : SHD demonstrated faster absorption (median Tmax 2.37 hours vs. 3.23 hours for this compound; p < 0.01).
- Peak Concentration (Cmax) : SHD achieved higher plasma levels (192 µmol/L vs. 176 µmol/L; p < 0.01) .
These differences suggest SHD may offer quicker therapeutic onset in acute settings, though long-term clinical implications remain unexplored.
Comparison with Valproic Acid
Valproic acid, the parent compound of this compound, exhibits comparable therapeutic effects but distinct pharmacokinetics:
- This compound is preferred for oral formulations due to better solubility, while valproic acid may be advantageous in specific scenarios requiring rapid dose titration .
Comparison with Carbamazepine
Carbamazepine, a first-line AED for focal seizures, is often compared to this compound in efficacy and safety:
- Sydenham Chorea: A 2023 meta-analysis reported conflicting results—one study favored this compound (n=18), while another (n=24) found carbamazepine equally effective.
- Safety : Carbamazepine is preferred in women of childbearing age due to this compound’s teratogenic risks. Hepatotoxicity concerns also limit this compound’s use in long-term therapy .
Comparison with Phenytoin
In status epilepticus (SE) management:
- Efficacy: this compound and phenytoin showed similar seizure cessation rates (87.5% vs. 88.0% in one study; 100% vs. 93.3% in another).
- Safety : Phenytoin was associated with higher adverse events (12% vs. 0% cardiovascular complications) .
this compound is increasingly favored due to its broader therapeutic window and fewer drug interactions.
Comparison with Levetiracetam and Lamotrigine
For juvenile myoclonic epilepsy (JME):
- Myoclonic Jerks : this compound and levetiracetam showed comparable efficacy (82% vs. 87% reduction), both superior to lamotrigine (71%).
- Generalized Tonic-Clonic (GTC) Seizures : this compound and levetiracetam had similar control rates (mean 0.03 vs. 0.19 attacks/month), outperforming lamotrigine (0.56 attacks/month; p < 0.05) .
Levetiracetam is a viable alternative for patients avoiding this compound’s teratogenic risks.
Comparison with Phenobarbital
In pediatric status epilepticus:
- Febrile Seizures: Phenobarbital demonstrated superior efficacy (90% response rate vs. 75% for this compound).
- Non-Febrile SE: this compound was more effective (85% vs. 65% response rate) . Phenobarbital’s sedative effects and dependency risks limit its use compared to this compound.
Comparison with Benzo[d]Thiazole Derivatives
Novel benzo[d]thiazole compounds (e.g., 6g) were evaluated against this compound in rodent models:
- Anticonvulsant Potency : Compound 6g showed a lower ED50 (160.4 mg/kg vs. 216.9 mg/kg for this compound).
- Protective Index (PI) : 6g also exhibited a higher safety margin (PI = 2.74 vs. 2.38 for this compound) .
These derivatives represent promising candidates with enhanced efficacy and tolerability.
Comparison with Novel Cyclopropanecarboxamide Derivatives
A 2009 study synthesized valproic acid derivatives, including α-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide.
Biological Activity
Sodium valproate (VPA), a widely used anticonvulsant and mood-stabilizing drug, exhibits diverse biological activities that extend beyond its primary applications in epilepsy and bipolar disorder. This article reviews the mechanisms of action, therapeutic effects, adverse reactions, and relevant case studies associated with this compound.
This compound interacts with multiple biological systems through various mechanisms:
- GABAergic Activity : VPA enhances the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. It achieves this by increasing GABA levels and inhibiting GABA transaminase, which breaks down GABA .
- Histone Deacetylase Inhibition : VPA acts as an inhibitor of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression. This mechanism is particularly relevant in neuroprotection and cancer therapy .
- Fatty Acid Metabolism : Recent studies have shown that VPA influences fatty acid metabolism in various organisms, enhancing the production of certain fatty acids while inhibiting others. For instance, it induces trans-9-elaidic acid production in human macrophages and alters fatty acid profiles in fungi .
Therapeutic Effects
This compound is primarily utilized for its anticonvulsant properties but has shown efficacy in several other areas:
- Epilepsy : VPA is effective against various seizure types, including generalized tonic-clonic seizures and absence seizures. Its broad-spectrum efficacy makes it a first-line treatment option .
- Bipolar Disorder : Case studies indicate that VPA stabilizes mood in patients with bipolar disorder, reducing manic episodes and improving overall emotional resilience .
- Skin Flap Survival : Research has demonstrated that this compound enhances skin flap survival in rat models, likely through its GABAergic activity and HDAC inhibition, promoting wound healing and tissue regeneration .
Adverse Reactions
Despite its therapeutic benefits, this compound is associated with several adverse effects:
- Bicytopenia : A case study reported a patient developing thrombocytopenia and leukopenia after initiating treatment with this compound. The drug was identified as the cause, leading to its withdrawal and subsequent recovery of blood counts .
- Teratogenic Effects : this compound is known to pose significant risks during pregnancy, with studies showing increased rates of fetal abnormalities. The risk of congenital malformations is estimated to be 10% in women taking VPA during conception compared to 2-3% in the general population .
Case Study 1: Bicytopenia Induced by this compound
A 22-year-old male diagnosed with schizoaffective disorder developed bicytopenia after being treated with this compound. Regular monitoring revealed a drop in platelet and leukocyte counts, necessitating the drug's withdrawal. Following cessation, blood counts normalized within a week .
Case Study 2: Efficacy in Bipolar Disorder
A female patient diagnosed with bipolar disorder experienced significant improvement in mood stabilization after being treated with this compound. The dosage was gradually increased, resulting in normalization of sleep patterns and emotional stability within four weeks .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Q & A
Basic Research Questions
Q. Q1. What experimental models are most suitable for investigating sodium valproate's antiepileptic mechanisms, and how should researchers control confounding variables?
Methodological Answer:
- In vivo models: Use rodent epilepsy models (e.g., pentylenetetrazole-induced seizures) to assess anticonvulsant efficacy. Monitor electroencephalogram (EEG) patterns and behavioral seizure scores .
- In vitro models: Employ hippocampal slice cultures to study synaptic transmission modulation via GABAergic pathways. Control for variables like pH, temperature, and drug concentration gradients .
- Confounding factors: Standardize animal diets and circadian rhythms to minimize metabolic variability. Use blinded protocols for data collection to reduce observer bias .
Q. Q2. How can researchers validate this compound's pharmacokinetic properties, such as bioavailability and half-life, in preclinical studies?
Methodological Answer:
- Bioavailability assays: Administer this compound orally and intravenously to rodents, then measure plasma concentrations via high-performance liquid chromatography (HPLC). Calculate absolute bioavailability using the area under the curve (AUC) ratio .
- Half-life determination: Collect serial blood samples post-administration and apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin. Account for renal/hepatic function in model organisms .
- Tissue distribution: Use radiolabeled this compound (e.g., ³H-isotopes) to quantify drug accumulation in target organs like the brain and liver .
Advanced Research Questions
Q. Q3. What experimental designs are optimal for evaluating this compound's HDAC inhibitory effects in combination therapies for glioblastoma?
Methodological Answer:
- Synergy testing: Use the Chou-Talalay method to calculate combination indices (CI) for this compound and chemotherapeutics (e.g., carboplatin). Conduct dose-response matrices in glioblastoma cell lines (e.g., DIPG-IV) .
- Epigenetic markers: Perform Western blotting for histone H3 acetylation and chromatin immunoprecipitation (ChIP) to assess HDAC inhibition. Compare results to single-agent treatments .
- In vivo validation: Utilize orthotopic xenograft models with bioluminescent imaging to monitor tumor regression and metastasis suppression. Pair with toxicity profiling (e.g., hematological and liver function tests) .
Q. Q4. How should researchers address contradictions in clinical data on this compound's teratogenic risks, particularly across diverse populations?
Methodological Answer:
- Meta-analysis: Aggregate data from registries (e.g., Australian Register of Antiepileptic Drugs in Pregnancy) and adjust for covariates like maternal age, polypharmacy, and genetic polymorphisms (e.g., UGT1A4/1A6 variants) .
- Cohort stratification: Design prospective studies with subgroups based on dosage, gestational timing, and comorbidities. Use propensity score matching to balance confounding variables .
- Mechanistic studies: Employ induced pluripotent stem cell (iPSC)-derived neural organoids to model neurodevelopmental effects. Quantify apoptosis and neurite outgrowth defects via live-cell imaging .
Q. Q5. What advanced analytical techniques are critical for optimizing this compound synthesis and ensuring formulation stability?
Methodological Answer:
- Synthetic optimization: Use reaction calorimetry to monitor exothermic processes during this compound synthesis. Adjust NaOH stoichiometry and reaction time to minimize byproducts (e.g., valproic acid dimerization) .
- Stability testing: Conduct accelerated degradation studies under varying pH and temperature conditions. Quantify impurities via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) .
- Formulation analysis: Apply differential scanning calorimetry (DSC) to assess crystallinity in sustained-release tablets. Validate dissolution profiles using USP Apparatus 2 (paddle method) .
Q. Methodological Considerations for Data Interpretation
Q. Q6. How can researchers resolve discrepancies in this compound's efficacy data between in vitro and in vivo neuroprotection studies?
Methodological Answer:
- Translational bridging: Use microdialysis in rodent brains to correlate in vitro IC₅₀ values with cerebrospinal fluid (CSF) drug levels. Adjust dosing regimens to match therapeutic ranges .
- Species-specific metabolism: Compare hepatic cytochrome P450 activity between humans and model organisms. Use humanized liver mouse models for better pharmacokinetic extrapolation .
- Endpoint alignment: Standardize neurobehavioral assays (e.g., Morris water maze) across studies to ensure consistent efficacy metrics .
Properties
CAS No. |
1069-66-5 |
---|---|
Molecular Formula |
C8H16NaO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
sodium;2-propylpentanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
RGZUPIWJTSGERU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
Isomeric SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCC(CCC)C(=O)O.[Na] |
Appearance |
White to off-white crystalline powder |
Key on ui other cas no. |
1069-66-5 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.